molecular formula C13H15O8- B1234877 4-(beta-D-glucosyloxy)benzoate

4-(beta-D-glucosyloxy)benzoate

Cat. No. B1234877
M. Wt: 299.25 g/mol
InChI Key: XSSDYIMYZONMBL-BZNQNGANSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(beta-D-glucosyloxy)benzoate is a benzoate resulting from the removal of a proton from the carboxylic acid group of 4-(beta-D-glucosyloxy)benzoic acid. It is a conjugate base of a 4-(beta-D-glucosyloxy)benzoic acid.

Scientific Research Applications

Antioxidant Properties

  • 4-(beta-D-glucosyloxy)benzoate, along with other similar compounds, has been found in certain plant species like Salvinia molesta. These compounds exhibit potent antioxidant radical scavenging activity, which can have various applications in fields such as biochemistry and pharmacology (Choudhary et al., 2008).

Enzyme Inhibitory and Antioxidant Activities

  • Novel dimeric β-(glucosyloxy)benzoates isolated from Berchemia pakistanica, such as Pakistolides A and B, have shown significant α-glucosidase and lipoxygenase inhibitory activities. One of them also demonstrated antioxidant potential. These findings are particularly relevant in the context of therapeutic research for conditions like diabetes and inflammation (Mukhtar et al., 2004).

Glycosylation Reactions in Chemistry

  • In synthetic organic chemistry, compounds like 4-(beta-D-glucosyloxy)benzoate play a crucial role in glycosylation reactions. These reactions are essential for the synthesis of complex carbohydrates and have broad applications in pharmaceuticals and biotechnology (Kim et al., 2001).

Application in Synthesis of Complex Sugars

  • The compound is also involved in the synthesis of complex sugar structures like the trisaccharide moiety of gangliotriosylceramide (asialo GM2). This synthesis is significant in the study of carbohydrates and their biological functions (Wessel et al., 1984).

Role in Glycosylation Mechanism

  • Understanding the mechanism of chemical glycosylation reactions is essential for advancing synthetic carbohydrate chemistry. Compounds like 4-(beta-D-glucosyloxy)benzoate play a role in these mechanisms, which are pivotal in the synthesis of glycosidic bonds in sugars (Crich, 2010).

In Pharmaceutical Synthesis

  • In the pharmaceutical industry, derivatives of 4-(beta-D-glucosyloxy)benzoate are used in the synthesis of various drug molecules. Their structural properties are manipulated to create compounds with desired pharmacological effects (Di Salvo et al., 2018).

properties

Product Name

4-(beta-D-glucosyloxy)benzoate

Molecular Formula

C13H15O8-

Molecular Weight

299.25 g/mol

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/p-1/t8-,9-,10+,11-,13-/m1/s1

InChI Key

XSSDYIMYZONMBL-BZNQNGANSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(beta-D-glucosyloxy)benzoate
Reactant of Route 2
4-(beta-D-glucosyloxy)benzoate
Reactant of Route 3
4-(beta-D-glucosyloxy)benzoate
Reactant of Route 4
4-(beta-D-glucosyloxy)benzoate
Reactant of Route 5
4-(beta-D-glucosyloxy)benzoate
Reactant of Route 6
4-(beta-D-glucosyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.